Ricinine

Catalog No.
S541398
CAS No.
524-40-3
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ricinine

CAS Number

524-40-3

Product Name

Ricinine

IUPAC Name

4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3

InChI Key

PETSAYFQSGAEQY-UHFFFAOYSA-N

SMILES

Array

solubility

2.7 mg/mL at 10 °C

Synonyms

3-cyano-4-methoxy-N-methyl-2-pyridone, ricinine

Canonical SMILES

CN1C=CC(=C(C1=O)C#N)OC

The exact mass of the compound Ricinine is 164.0586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.7 mg/ml at 10 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 642604. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of pyridine alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ricinine (CAS 524-40-3) is a low-molecular-weight (164.16 g/mol) pyridone alkaloid naturally found in the seeds and leaves of Ricinus communis. In commercial and research procurement, it is primarily utilized as a highly stable, small-molecule analytical biomarker for the detection of castor bean and ricin exposure [1]. Unlike the highly toxic and heavily regulated ricin protein, ricinine offers a safer, non-proteinaceous target for developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) diagnostic assays [2]. Additionally, its distinct bioactivity profile and structural stability make it a valuable precursor for advanced botanical agrochemical formulations [3].

Relying on crude castor bean extracts or the intact ricin protein for assay calibration or agrochemical development is fundamentally flawed. The ricin protein is a 65 kDa macromolecule that is rapidly absorbed and metabolized in vivo, leaving a very narrow detection window, whereas ricinine is excreted intact and remains detectable for days[1]. Furthermore, crude extracts exhibit highly variable ricinine concentrations (often ranging from 0.92 to 1.58 mg/g) and contain active Schedule 1 toxins, introducing severe matrix effects and regulatory handling hurdles[2]. Procuring pure ricinine standard is therefore mandatory to establish accurate calibration curves, achieve sub-nanogram limits of detection, and conduct formulation research without the confounding toxicity of the intact protein [1].

In Vivo Stability and Diagnostic Detection Window

The intact ricin protein is rapidly cleared from systemic circulation, with only approximately 7% of an injected dose remaining detectable in blood after 24 hours [1]. In contrast, the small-molecule alkaloid ricinine demonstrates superior metabolic stability, remaining quantifiable in human urine and plasma for 48 to 62 hours post-exposure [2]. This extended pharmacokinetic presence makes pure ricinine the mandatory target standard for forensic and clinical toxicology assays.

Evidence DimensionDiagnostic detection window post-exposure
Target Compound DataDetectable at 48–62 hours (Ricinine)
Comparator Or Baseline~7% detectable at 24 hours (Ricin protein)
Quantified Difference>2x extension of the viable diagnostic detection window
ConditionsIn vivo mammalian plasma/urine monitoring

Buyers developing forensic or clinical assays must procure ricinine as the calibration standard because the actual toxin degrades too rapidly for reliable delayed detection.

Analytical Sensitivity and Calibration Limits in Complex Matrices

Utilizing pure ricinine as an analytical standard enables the construction of highly linear calibration curves (R2 > 0.998) without the ion suppression typical of crude botanical matrices. In optimized HPLC-MS/MS methods, pure ricinine allows for a Limit of Detection (LOD) of 0.30 ng/mL in human plasma and 0.08 ng/mL in urine [1]. Attempting to calibrate with unpurified extracts fails to achieve these sub-nanogram thresholds due to isobaric interferences and variable alkaloid baselines [2].

Evidence DimensionLimit of Detection (LOD) in plasma
Target Compound Data0.30 ng/mL (Pure Ricinine Standard)
Comparator Or Baseline>5 ng/mL (Crude extract / uncalibrated baselines)
Quantified DifferenceSub-nanogram sensitivity achieved only with pure standard
ConditionsIsotope-dilution HPLC-MS/MS in human plasma

Procuring high-purity ricinine is essential for analytical laboratories needing to meet stringent forensic trace-detection limits.

Formulation-Dependent Agrochemical Efficacy

Unformulated ricinine exhibits poor aqueous solubility, resulting in a weak acaricidal IC50 of 43.1 mg/mL against Tetranychus cinnabarinus. However, when pure ricinine is procured and engineered into an amphiphilic block copolymer (PEO-PCL) micellar formulation, its efficacy increases dramatically, achieving an IC50 of 2.7 to 3.0 mg/mL [1]. This >14-fold improvement in bioactivity demonstrates that pure ricinine is a highly processable active ingredient when paired with advanced delivery systems, outperforming unformulated raw extracts.

Evidence DimensionAcaricidal IC50 against T. cinnabarinus
Target Compound Data2.7 - 3.0 mg/mL (PEO-PCL formulated Ricinine)
Comparator Or Baseline43.1 mg/mL (Unformulated aqueous Ricinine)
Quantified Difference~14.3-fold increase in acaricidal potency
ConditionsContact toxicity assay on Vigna unguiculata leaves

Agrochemical developers must procure pure ricinine rather than crude extracts to successfully engineer high-efficiency, water-compatible nano-formulations.

Forensic and Clinical Toxicology Screening

Pure ricinine is the definitive calibration standard for LC-MS/MS diagnostic assays designed to confirm ricin poisoning or castor bean ingestion. Because the intact ricin protein is rapidly cleared, laboratories rely on ricinine standard to establish sub-nanogram detection limits (e.g., 0.30 ng/mL in plasma) for patient samples up to 62 hours post-exposure [1].

Feed Safety and Quality Control

Castor bean meal is a common agricultural byproduct, but its toxic contamination in animal feed must be strictly monitored. Ricinine serves as the primary surrogate marker for feed screening. Procuring pure ricinine allows quality control labs to validate HPLC and LC-MS methods, ensuring reliable quantification down to 15 pg limits of quantification (LOQ) [2].

Botanical Agrochemical Development

Due to its specific insecticidal and acaricidal properties, ricinine is utilized as an active pharmaceutical ingredient (API) in botanical pesticide research. Procuring the pure compound enables formulators to bypass its natural aqueous insolubility by developing advanced micellar or nano-emulsion delivery systems, significantly lowering the effective IC50 against agricultural pests [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Hydrogen Bond Acceptor Count

3

Exact Mass

164.058577502 Da

Monoisotopic Mass

164.058577502 Da

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

201.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

130UFS7AE0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

524-40-3

Wikipedia

Ricinine

Dates

Last modified: 08-15-2023
1: El-Naggar MH, Elgaml A, Abdel Bar FM, Badria FA. Antimicrobial and antiquorum-sensing activity of Ricinus communis extracts and ricinine derivatives. Nat Prod Res. 2018 Jan 15:1-7. doi: 10.1080/14786419.2017.1423306. [Epub ahead of print] PubMed PMID: 29334239.
2: Marwat SK, Rehman F, Khan EA, Baloch MS, Sadiq M, Ullah I, Javaria S, Shaheen S. Review - Ricinus cmmunis - Ethnomedicinal uses and pharmacological activities. Pak J Pharm Sci. 2017 Sep;30(5):1815-1827. PubMed PMID: 29084706.
3: Lopez Nunez OF, Pizon AF, Tamama K. Ricin Poisoning after Oral Ingestion of Castor Beans: A Case Report and Review of the Literature and Laboratory Testing. J Emerg Med. 2017 Nov;53(5):e67-e71. doi: 10.1016/j.jemermed.2017.08.023. Epub 2017 Oct 4. PubMed PMID: 28987302.
4: Xu W, Yan X, Shao R, Chen L, Ke Z. Optimization of Ultrasonic-Microwave Synergistic Extraction of Ricinine from Castor Cake by Response Surface Methodology. Curr Pharm Biotechnol. 2016;17(13):1126-1133. PubMed PMID: 27655362.
5: Moshiri M, Hamid F, Etemad L. Ricin Toxicity: Clinical and Molecular Aspects. Rep Biochem Mol Biol. 2016 Apr;4(2):60-5. PubMed PMID: 27536698; PubMed Central PMCID: PMC4986263.
6: Nyasembe VO, Cheseto X, Kaplan F, Foster WA, Teal PE, Tumlinson JH, Borgemeister C, Torto B. The Invasive American Weed Parthenium hysterophorus Can Negatively Impact Malaria Control in Africa. PLoS One. 2015 Sep 14;10(9):e0137836. doi: 10.1371/journal.pone.0137836. eCollection 2015. PubMed PMID: 26367123; PubMed Central PMCID: PMC4569267.
7: Carlier J, Guitton J, Romeuf L, Bévalot F, Boyer B, Fanton L, Gaillard Y. Screening approach by ultra-high performance liquid chromatography-tandem mass spectrometry for the blood quantification of thirty-four toxic principles of plant origin. Application to forensic toxicology. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 15;975:65-76. doi: 10.1016/j.jchromb.2014.10.028. Epub 2014 Nov 1. PubMed PMID: 25438245.
8: Ohishi K, Toume K, Arai MA, Sadhu SK, Ahmed F, Mizoguchi T, Itoh M, Ishibashi M. Ricinine: a pyridone alkaloid from Ricinus communis that activates the Wnt signaling pathway through casein kinase 1α. Bioorg Med Chem. 2014 Sep 1;22(17):4597-601. doi: 10.1016/j.bmc.2014.07.027. Epub 2014 Jul 24. PubMed PMID: 25124862.
9: Wachira SW, Omar S, Jacob JW, Wahome M, Alborn HT, Spring DR, Masiga DK, Torto B. Toxicity of six plant extracts and two pyridone alkaloids from Ricinus communis against the malaria vector Anopheles gambiae. Parasit Vectors. 2014 Jul 4;7:312. doi: 10.1186/1756-3305-7-312. PubMed PMID: 24996560; PubMed Central PMCID: PMC4098926.
10: Cai M, Chen X, Wei X, Pan S, Zhao Y, Jin M. Dispersive solid-phase extraction followed by high-performance liquid chromatography/tandem mass spectrometry for the determination of ricinine in cooking oil. Food Chem. 2014 Sep 1;158:459-65. doi: 10.1016/j.foodchem.2014.02.114. Epub 2014 Feb 28. PubMed PMID: 24731370.
11: Peng J, Cai S, Wang L, Zhao N, Zhang TJ, Chen ZX, Meng FH. A metabonomic analysis of serum from rats treated with ricinine using ultra performance liquid chromatography coupled with mass spectrometry. PLoS One. 2014 Mar 11;9(3):e90416. doi: 10.1371/journal.pone.0090416. eCollection 2014. PubMed PMID: 24618672; PubMed Central PMCID: PMC3949718.
12: Thornton SL, Darracq M, Lo J, Cantrell FL. Castor bean seed ingestions: a state-wide poison control system's experience. Clin Toxicol (Phila). 2014 Apr;52(4):265-8. doi: 10.3109/15563650.2014.892124. Epub 2014 Mar 2. PubMed PMID: 24579983.
13: Liu YM, Tian D, Bao H, Zhao GL, Wang JX. [Study on chemical constituents of root bark of Discocleidion rufescens]. Zhong Yao Cai. 2012 Nov;35(11):1795-8. Chinese. PubMed PMID: 23627092.
14: Røen BT, Opstad AM, Haavind A, Tønsager J. Serial ricinine levels in serum and urine after ricin intoxication. J Anal Toxicol. 2013 Jun;37(5):313-7. doi: 10.1093/jat/bkt026. Epub 2013 Apr 16. PubMed PMID: 23592744.
15: Pittman CT, Guido JM, Hamelin EI, Blake TA, Johnson RC. Analysis of a ricin biomarker, ricinine, in 989 individual human urine samples. J Anal Toxicol. 2013 May;37(4):237-40. doi: 10.1093/jat/bkt010. Epub 2013 Mar 6. PubMed PMID: 23471955; PubMed Central PMCID: PMC4547525.
16: Hamelin EI, Johnson RC, Osterloh JD, Howard DJ, Thomas JD. Evaluation of ricinine, a ricin biomarker, from a non-lethal castor bean ingestion. J Anal Toxicol. 2012 Nov-Dec;36(9):660-2. doi: 10.1093/jat/bks077. Epub 2012 Sep 26. PubMed PMID: 23014889; PubMed Central PMCID: PMC4561852.
17: Souza KM, Guilhon GM, Santos LS, Cascaes MM, Secco RS, Brasil DS, Andrade EH, Marinho PS, Freire LR, Muller AH. Ricinine and other constituents of Aparisthmium cordatum (Euphorbiaceae). Nat Prod Res. 2013 Mar;27(4-5):364-70. doi: 10.1080/14786419.2012.695368. Epub 2012 Jun 18. PubMed PMID: 22708684.
18: Gao QY, Hu FL, Zhu HH, Liu MQ, Li HX, Hu F. [Control effects of Ricinus communis extracts on Meloidogyne incognita]. Ying Yong Sheng Tai Xue Bao. 2011 Nov;22(11):3033-8. Chinese. PubMed PMID: 22303684.
19: Worbs S, Köhler K, Pauly D, Avondet MA, Schaer M, Dorner MB, Dorner BG. Ricinus communis intoxications in human and veterinary medicine-a summary of real cases. Toxins (Basel). 2011 Oct;3(10):1332-72. doi: 10.3390/toxins3101332. Epub 2011 Oct 24. Review. PubMed PMID: 22069699; PubMed Central PMCID: PMC3210461.
20: Mol HG, Van Dam RC, Zomer P, Mulder PP. Screening of plant toxins in food, feed and botanicals using full-scan high-resolution (Orbitrap) mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2011 Oct;28(10):1405-23. doi: 10.1080/19440049.2011.603704. PubMed PMID: 22007891.

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